molecular formula C14H10N2O4S B8802485 1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate

1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate

Cat. No. B8802485
M. Wt: 302.31 g/mol
InChI Key: KXSYYBJAEPMXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate is a useful research compound. Its molecular formula is C14H10N2O4S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl] formate

InChI

InChI=1S/C14H10N2O4S/c17-10-20-13-9-16(14-12(13)7-4-8-15-14)21(18,19)11-5-2-1-3-6-11/h1-10H

InChI Key

KXSYYBJAEPMXMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)OC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL 3-necked round bottom flask was placed dichloromethane (30 mL). To the mixture was added mCPBA (m-chloroperbenzoic acid) (2.78 g, 13.69 mmol), while cooling to a temperature of 0° C. This was followed by the addition of a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (3 g, 10.49 mmol) in dichloromethane (100 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. The resulting solution was allowed to react, with stirring, 2 hours while the temperature was maintained at 0° C. Then the resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 30° C. in a bath of oil. The reaction progress was monitored by LC-MS. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 2 g (63%) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl formate as a light yellow solid.
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.